

# Application Notes and Protocols for Measuring Air Pollution in Urban Teresina

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## Compound of Interest

Compound Name: *Teresina*

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for measuring key air pollutants in an urban environment like **Teresina**, Brazil. It covers reference methods, passive sampling techniques, and the use of low-cost sensors for pollutants including particulate matter (PM<sub>2.5</sub>, PM<sub>10</sub>), nitrogen dioxide (NO<sub>2</sub>), sulfur dioxide (SO<sub>2</sub>), and ozone (O<sub>3</sub>).

## Overview of Urban Air Pollutants and Measurement Techniques

Urban air pollution in cities like **Teresina** is a complex mixture of particulate and gaseous contaminants originating from sources such as vehicular traffic, industrial activities, and biomass burning.<sup>[1][2]</sup> The primary pollutants of concern that are monitored to assess air quality include particulate matter (PM<sub>2.5</sub> and PM<sub>10</sub>), nitrogen dioxide (NO<sub>2</sub>), sulfur dioxide (SO<sub>2</sub>), carbon monoxide (CO), and ground-level ozone (O<sub>3</sub>).<sup>[3]</sup> A variety of techniques, ranging from regulatory-grade reference methods to more accessible low-cost sensor networks, can be employed to monitor these pollutants. The choice of method depends on the research objectives, required data quality, and available resources.

## Data Presentation: Comparison of Measurement Techniques

The following tables summarize the key performance characteristics of different air pollution measurement techniques to aid in the selection of the most appropriate method for a given research application.

Table 1: Particulate Matter (PM<sub>2.5</sub> & PM<sub>10</sub>) Measurement Techniques

Technique	Principle	Typical Application	Detection Limit	Advantages	Disadvantages
Gravimetric Method	Manual weighing of collected particles on a pre-weighed filter over a 24-hour period.[1][4]	Reference monitoring for regulatory compliance (NAAQS).[5]	~1-3 $\mu\text{g}/\text{m}^3$	High accuracy and precision; Considered the "gold standard".[6]	Labor-intensive; Not real-time; Susceptible to handling errors.[7]
Beta Attenuation Monitor (BAM)	Measures the attenuation of beta radiation as it passes through a filter loaded with PM.[6]	Continuous, real-time monitoring.	~1 $\mu\text{g}/\text{m}^3$	Provides near real-time data; Automated.	Higher cost than manual methods; Requires calibration.
Low-Cost Optical Sensors (e.g., Plantower PMS5003)	Light scattering (nephelometry) to estimate particle number and mass concentration.[8]	High-density spatial and temporal monitoring; Citizen science.[9]	~1 $\mu\text{g}/\text{m}^3$	Low cost; Provides real-time data; Easy to deploy in networks.[10]	Lower accuracy than reference methods; Requires local calibration; Susceptible to environmental interference (e.g., humidity).[10]

Table 2: Gaseous Pollutant ( $\text{NO}_2$ ,  $\text{SO}_2$ ,  $\text{O}_3$ ) Measurement Techniques

Technique	Principle	Typical Application	Detection Limit (30-day exposure)	Advantages	Disadvantages
Chemiluminescence (NO <sub>2</sub> ) / UV Photometry (O <sub>3</sub> ) / UV Fluorescence (SO <sub>2</sub> ) Analyzers	Gas-phase chemical reactions that produce light, or absorption of UV light. <a href="#">[11]</a>	Continuous reference monitoring for regulatory compliance.	< 1 ppb	High accuracy and sensitivity; Real-time data.	Expensive; Requires stable power and climate-controlled environment.
Passive Diffusive Samplers (e.g., Ogawa, IVL)	Diffusion of ambient gas onto a chemically treated absorbent filter over a set period. <a href="#">[12]</a> <a href="#">[13]</a>	Spatial distribution mapping; Long-term exposure assessment; Remote area monitoring. <a href="#">[12]</a>	~0.01-0.1 ppb <a href="#">[13]</a>	Low cost; No power required; Easy to deploy. <a href="#">[14]</a>	Provides time-weighted average, not real-time data; Lower precision than continuous monitors; Sensitive to meteorological conditions. <a href="#">[13]</a>
Low-Cost Electrochemical Sensors	Target gas reacts with an electrode, generating a measurable electrical current.	Indicative monitoring; Personal exposure assessment; Wireless sensor networks.	~1-10 ppb	Low cost; Portable; Real-time measurements.	Cross-sensitivity to other gases; Sensor drift over time; Requires frequent calibration.

## Experimental Protocols

### Protocol 1: Gravimetric Measurement of PM<sub>2.5</sub> and PM<sub>10</sub>

This protocol is based on the U.S. EPA Federal Reference Method (FRM) for determining particulate matter concentrations.[\[5\]](#)[\[15\]](#)

3.1.1. Principle Air is drawn at a constant flow rate through a specially designed inlet that separates particles based on their aerodynamic diameter (e.g., PM<sub>10</sub> or PM<sub>2.5</sub>).[\[16\]](#) The particles are collected on a pre-weighed filter over a 24-hour period. The mass of the collected particles is determined by the difference in the filter's weight before and after sampling.[\[1\]](#)

#### 3.1.2. Materials

- Low- or high-volume air sampler with a size-selective inlet (PM<sub>2.5</sub> or PM<sub>10</sub>).
- 46.2 mm Polytetrafluoroethylene (PTFE) filters.[\[1\]](#)
- Filter cassettes.
- Forceps for filter handling.
- Electronic microbalance (readability of 1 µg).
- Temperature and humidity-controlled weighing room/chamber (20-23°C ± 2°C; 30-40% RH ± 5%).[\[4\]](#)
- NIST-traceable calibration weights.[\[4\]](#)
- Static eliminator.

#### 3.1.3. Procedure

- Pre-Sampling Filter Conditioning and Weighing:
  1. Visually inspect new PTFE filters for defects.
  2. Place filters in a conditioning environment for at least 24 hours.[\[4\]](#)

3. Calibrate the microbalance using NIST-traceable weights.
  4. Before weighing, pass the filter over a static eliminator.
  5. Weigh each filter at least twice, with readings agreeing within a set tolerance (e.g.,  $\pm 3 \mu\text{g}$ ). Record this as the "pre-sampling weight".<sup>[1]</sup>
  6. Place the weighed filter into a labeled cassette.
- Sample Collection:
    1. Transport the filter cassettes to the sampling site, keeping them upright and protected from temperature extremes.
    2. Load a cassette into the air sampler.
    3. Program the sampler to run for 24 hours at the specified flow rate (e.g., 16.7 L/min for many PM<sub>2.5</sub> samplers).
    4. After 24 hours, retrieve the filter cassette. Store it in a sealed container at  $<4^{\circ}\text{C}$  for transport back to the laboratory.<sup>[1]</sup>
  - Post-Sampling Filter Conditioning and Weighing:
    1. Allow the exposed filter to equilibrate in the conditioning environment for at least 24 hours.<sup>[4]</sup>
    2. Following the same procedure as pre-sampling (balance calibration, static elimination), weigh the exposed filter multiple times until a stable weight is achieved. Record this as the "post-sampling weight".<sup>[1]</sup>
  - Calculation:
    1. Calculate the mass of collected PM:  $\text{PM Mass } (\mu\text{g}) = \text{Post-sampling weight } (\mu\text{g}) - \text{Pre-sampling weight } (\mu\text{g})$ .
    2. Obtain the total air volume sampled from the sampler's data log, corrected to standard temperature and pressure.

3. Calculate the PM concentration:  $\text{PM Concentration } (\mu\text{g}/\text{m}^3) = \text{PM Mass } (\mu\text{g}) / \text{Total Air Volume } (\text{m}^3)$ .

## Protocol 2: Passive Sampling for Ambient Nitrogen Dioxide (NO<sub>2</sub>) and Ozone (O<sub>3</sub>)

This protocol describes a general methodology for using diffusive passive samplers for long-term monitoring.

3.2.1. Principle Passive samplers operate on the principle of molecular diffusion (Fick's First Law).[17] Pollutants in the air diffuse at a known rate onto a sorbent medium (e.g., a chemically coated filter) inside the sampler body. The total mass of the pollutant collected over the exposure period is determined by laboratory analysis, and the time-weighted average concentration is calculated.[12]

### 3.2.2. Materials

- Passive samplers for NO<sub>2</sub> (e.g., containing a filter coated with triethanolamine - TEA).[14]
- Passive samplers for O<sub>3</sub> (e.g., containing a filter coated with sodium nitrite).[18]
- Protective shelters/housings to shield samplers from rain and direct sun.[13]
- Mounting hardware (poles, brackets).
- Field logbook and labels.
- Clean, powder-free gloves.
- Cooler with ice packs for transport.

### 3.2.3. Procedure

- Site Selection and Sampler Deployment:
  1. Select monitoring sites representative of the area of interest (e.g., near roadways, in residential areas, urban background).

2. Mount the protective shelter at a height of 2 to 4 meters above the ground.[\[13\]](#)
  3. Wearing clean gloves, unseal the passive sampler and place it securely within the shelter.
  4. Record the start date, time, sampler ID, and location in the field logbook.
  5. For quality control, deploy a field blank (a sampler that remains capped and is exposed to the same transport and storage conditions) and a duplicate sampler (a second sampler deployed at the same location) for every 10 samples.[\[13\]](#)
- Sample Collection:
    1. Leave the samplers deployed for a predetermined period (e.g., 14-30 days).
    2. To retrieve the samplers, wear clean gloves, remove the sampler from the shelter, and immediately seal it in its original container.
    3. Record the end date and time in the logbook.
    4. Place the collected samplers, including the field blank, in a cooler with ice packs and transport them to the analytical laboratory as soon as possible.
  - Laboratory Analysis:
    1. The sorbent from the sampler is chemically extracted.
    2. For NO<sub>2</sub>, the resulting nitrite is typically analyzed using spectrophotometry (Griess-Saltzman reaction).[\[17\]](#)
    3. For O<sub>3</sub>, the resulting nitrate is analyzed via ion chromatography.[\[18\]](#)
    4. The mass of the collected analyte is quantified using a calibration curve.
  - Calculation:
    1. The laboratory provides the total mass (m) of the pollutant captured.
    2. Calculate the time-weighted average concentration (C) using the formula:  $C = m / (D * t)$ , where D is the sampler's specific diffusion (sampling) rate (provided by the manufacturer,



in  $\text{m}^3/\text{h}$ ) and  $t$  is the total exposure time (in hours).

## Protocol 3: Deployment and Calibration of Low-Cost PM Sensors

3.3.1. Principle Low-cost PM sensors typically use a laser to illuminate a stream of air and a photodiode detector to measure the light scattered by particles. The intensity and pattern of scattered light are used to estimate the number and size of particles, which is then converted to a mass concentration (e.g.,  $\text{PM}_{2.5}$ ). For accurate data, these sensors require co-location calibration against a reference instrument.[\[9\]](#)[\[10\]](#)

### 3.3.2. Materials

- Low-cost sensor units (e.g., PurpleAir).
- Weatherproof housing and power supply.
- Mounting hardware.
- Access to a reference-grade air quality monitoring station (for co-location).
- Data logging and transmission system (e.g., Wi-Fi, cellular).

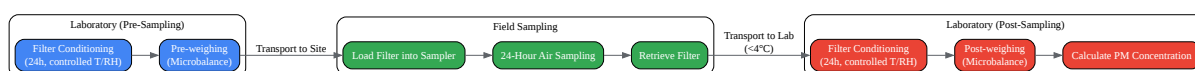
### 3.3.3. Procedure

- Co-location and Calibration:
  1. Deploy the low-cost sensor(s) within 1-4 meters of the inlet of a reference-grade  $\text{PM}_{2.5}$  monitor (e.g., a BAM or FRM gravimetric sampler).[\[19\]](#)
  2. Run the low-cost sensor and the reference monitor simultaneously for a period that captures a wide range of environmental conditions and pollutant concentrations (typically several weeks to months).[\[10\]](#)
  3. Collect time-matched data (e.g., hourly averages) from both the low-cost sensor(s) and the reference monitor.

4. Develop a calibration model using statistical methods (e.g., multiple linear regression) to relate the raw sensor output to the reference monitor concentrations.<sup>[10]</sup> Important co-variates to include are relative humidity and temperature, which significantly affect sensor performance.<sup>[10]</sup>
- Field Deployment:
    1. Select deployment sites based on research objectives.
    2. Install the calibrated sensor units in their weatherproof housings. Ensure the air inlet is unobstructed.
    3. Mount the sensors at a height of 2-4 meters, away from direct sources of dust or smoke that are not representative of the ambient environment.
    4. Power the units and ensure they are successfully transmitting data.
  - Data Management and Quality Control:
    1. Apply the developed calibration model to the raw sensor data in near real-time or during post-processing.
    2. Periodically check sensor data for anomalies or drift.
    3. If possible, periodically re-locate sensors next to a reference monitor to validate or update the calibration model.<sup>[20]</sup>

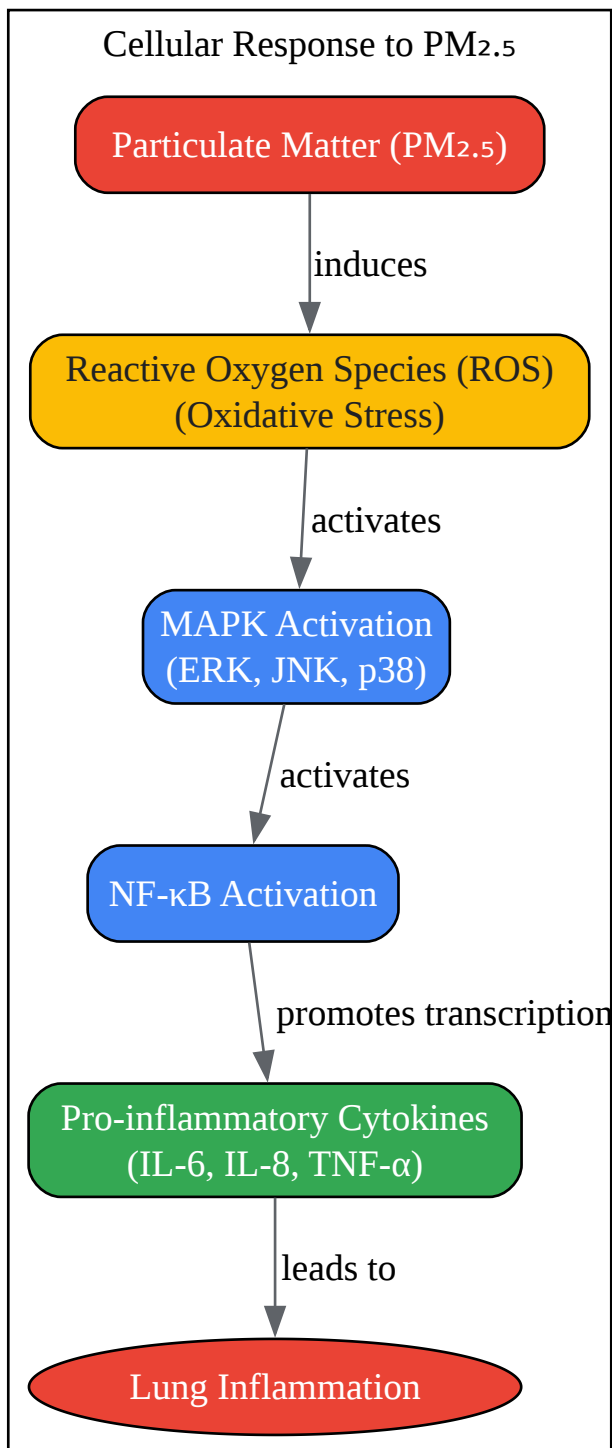
## Visualization of Experimental Workflows and Signaling Pathways

### Experimental Workflows



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Workflow for Gravimetric Analysis of Particulate Matter.



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